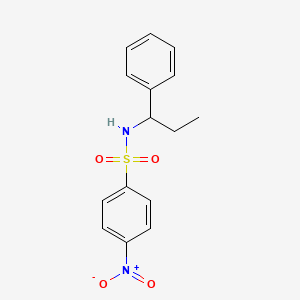
1-(2-chlorobenzoyl)-N-(3-isopropoxypropyl)-4-piperidinecarboxamide
Descripción general
Descripción
1-(2-chlorobenzoyl)-N-(3-isopropoxypropyl)-4-piperidinecarboxamide, also known as JNJ-40411813, is a novel compound developed as a potential treatment for various neurological disorders.
Aplicaciones Científicas De Investigación
1-(2-chlorobenzoyl)-N-(3-isopropoxypropyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Studies have shown that 1-(2-chlorobenzoyl)-N-(3-isopropoxypropyl)-4-piperidinecarboxamide can improve cognitive function, reduce neuroinflammation, and increase neuronal survival in animal models of these diseases.
Mecanismo De Acción
1-(2-chlorobenzoyl)-N-(3-isopropoxypropyl)-4-piperidinecarboxamide acts as a selective antagonist of the 5-HT6 receptor, a subtype of serotonin receptor that is predominantly expressed in the brain. The 5-HT6 receptor is involved in various cognitive and behavioral functions, including learning and memory, mood regulation, and appetite control. By blocking the 5-HT6 receptor, 1-(2-chlorobenzoyl)-N-(3-isopropoxypropyl)-4-piperidinecarboxamide can modulate these functions and potentially improve the symptoms of neurological disorders.
Biochemical and Physiological Effects:
1-(2-chlorobenzoyl)-N-(3-isopropoxypropyl)-4-piperidinecarboxamide has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the reduction of oxidative stress and neuroinflammation, and the enhancement of neurotrophic factor signaling. These effects are thought to contribute to the therapeutic potential of 1-(2-chlorobenzoyl)-N-(3-isopropoxypropyl)-4-piperidinecarboxamide in neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(2-chlorobenzoyl)-N-(3-isopropoxypropyl)-4-piperidinecarboxamide for lab experiments is its high selectivity and potency for the 5-HT6 receptor, which allows for specific and reproducible effects on cognitive and behavioral functions. However, 1-(2-chlorobenzoyl)-N-(3-isopropoxypropyl)-4-piperidinecarboxamide also has some limitations, including its relatively short half-life and poor solubility, which may require the use of specialized delivery systems or formulations.
Direcciones Futuras
There are several potential future directions for the research and development of 1-(2-chlorobenzoyl)-N-(3-isopropoxypropyl)-4-piperidinecarboxamide. These include the optimization of its pharmacokinetic and pharmacodynamic properties, the exploration of its potential therapeutic applications in other neurological disorders, and the elucidation of its molecular mechanisms of action. Additionally, the development of novel 5-HT6 receptor antagonists based on the structure of 1-(2-chlorobenzoyl)-N-(3-isopropoxypropyl)-4-piperidinecarboxamide may lead to the discovery of more potent and selective compounds for the treatment of neurological disorders.
Conclusion:
In conclusion, 1-(2-chlorobenzoyl)-N-(3-isopropoxypropyl)-4-piperidinecarboxamide is a promising compound with potential therapeutic applications in various neurological disorders. Its selective antagonism of the 5-HT6 receptor and its biochemical and physiological effects make it an attractive target for further research and development. With continued investigation and optimization, 1-(2-chlorobenzoyl)-N-(3-isopropoxypropyl)-4-piperidinecarboxamide may one day become a valuable treatment option for patients suffering from these debilitating conditions.
Propiedades
IUPAC Name |
1-(2-chlorobenzoyl)-N-(3-propan-2-yloxypropyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27ClN2O3/c1-14(2)25-13-5-10-21-18(23)15-8-11-22(12-9-15)19(24)16-6-3-4-7-17(16)20/h3-4,6-7,14-15H,5,8-13H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAYTZNHXSGYSDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1CCN(CC1)C(=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-chlorophenyl)carbonyl]-N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-3-(4-ethoxyphenyl)-4(3H)-quinazolinone](/img/structure/B4751122.png)
![1-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-(2,6-dimethyl-4-pyridinyl)piperazine](/img/structure/B4751143.png)

![N-(4-tert-butylcyclohexyl)-2-{4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}acetamide](/img/structure/B4751158.png)
![2-{4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperazinyl}phenol](/img/structure/B4751164.png)

![N-{3-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]phenyl}benzenesulfonamide](/img/structure/B4751179.png)


![N-ethyl-5-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide](/img/structure/B4751198.png)


![N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B4751217.png)
